6-Chloro-2-(4-fluorophenyl)-3-nitropyridine

Vue d'ensemble

Description

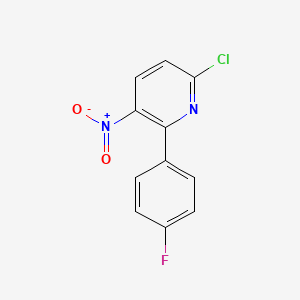

6-Chloro-2-(4-fluorophenyl)-3-nitropyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with a chlorine atom at the 6-position, a fluorophenyl group at the 2-position, and a nitro group at the 3-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Chlorination: The chlorination of the pyridine ring at the 6-position can be carried out using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

Coupling Reaction: The coupling of the 4-fluorophenyl group to the 2-position of the pyridine ring can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involving a boronic acid derivative of the fluorophenyl group and a halogenated pyridine intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-2-(4-fluorophenyl)-3-nitropyridine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride (SnCl2).

Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorophenyl group, using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Oxidation: Potassium permanganate in an acidic or neutral medium.

Major Products Formed

Reduction: 6-Chloro-2-(4-fluorophenyl)-3-aminopyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives of the fluorophenyl group.

Applications De Recherche Scientifique

Medicinal Chemistry

6-Chloro-2-(4-fluorophenyl)-3-nitropyridine has been studied for its potential as a pharmaceutical intermediate. Its structure allows for various modifications that can enhance biological activity.

Case Study: Antimicrobial Activity

Recent studies have indicated that derivatives of nitropyridine compounds exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various pathogens, including resistant strains of bacteria and fungi. A notable example includes the evaluation of 6-chloro-3-nitro derivatives against Leishmania donovani and Trypanosoma brucei, where they displayed promising in vitro activity with low cytotoxicity on human cell lines .

Agrochemicals

The compound's ability to act as a herbicide or pesticide is under investigation. Its nitro group can contribute to biological activity against pests while maintaining a favorable toxicity profile for non-target organisms.

Application in Herbicide Development

Research indicates that nitropyridine derivatives can be effective in inhibiting specific enzyme pathways in plants and pests. The synthesis of this compound has been explored as a precursor for developing new agrochemical formulations aimed at enhancing crop protection without harming beneficial insects .

Material Science

The compound is also being evaluated for its potential use in organic electronics and photonic devices due to its unique electronic properties.

Photophysical Properties

Studies have shown that modifications to the pyridine ring can lead to tunable photophysical properties, making these compounds suitable for applications in light-emitting diodes (LEDs) and solar cells. The ability to absorb light in the visible region while maintaining stability under operational conditions is particularly valuable .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects or cytotoxicity. The fluorophenyl group can enhance binding affinity and selectivity for specific targets, while the chlorine atom can influence the compound’s metabolic stability and pharmacokinetic properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Chloro-2-phenyl-3-nitropyridine: Lacks the fluorine substitution on the phenyl ring, which may affect its biological activity and chemical reactivity.

2-(4-Fluorophenyl)-3-nitropyridine: Lacks the chlorine substitution at the 6-position, which can influence its pharmacokinetic properties and metabolic stability.

6-Chloro-3-nitropyridine:

Uniqueness

6-Chloro-2-(4-fluorophenyl)-3-nitropyridine is unique due to the presence of both the chlorine and fluorophenyl substitutions, which confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s binding affinity, selectivity, and metabolic stability, making it a valuable scaffold for drug discovery and development.

Activité Biologique

6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (CAS No. 1521169-86-7) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClFNO

- Molecular Weight : 252.63 g/mol

- Structure : The compound features a chlorinated pyridine ring substituted with a fluorophenyl and nitro group, which contributes to its unique reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available pyridine derivatives.

- Reagents : Common reagents include chlorinating agents, fluorinating agents, and nitro substituents.

- Reaction Conditions : The reactions are generally conducted under controlled temperatures and solvents to ensure high yields.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro cytotoxicity assays against various cancer cell lines have shown promising results:

- NCI 60 Cell Line Panel : The compound was tested against a variety of cancer types, including leukemia, melanoma, and breast cancer. Notably, it demonstrated selective cytotoxicity towards the UO31 renal cancer cell line with an inhibition percentage exceeding 60% in some assays .

The proposed mechanism by which this compound exerts its biological effects includes:

- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.

- Interaction with Cellular Targets : The nitro group and halogen substituents enhance the compound's ability to interact with biological macromolecules, potentially disrupting critical cellular processes .

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Renal Cancer : In a study evaluating various nitropyridine derivatives, this compound was identified as one of the most effective compounds against renal cancer cell lines .

- Mechanistic Insights : Another study explored the interaction of this compound with specific proteins involved in tumor growth, revealing its potential as a targeted therapy for specific cancers .

Comparative Analysis

A comparative analysis of this compound with similar compounds illustrates its unique properties:

| Compound Name | Structure Type | Anticancer Activity | Selectivity |

|---|---|---|---|

| This compound | Pyridine derivative | High | Selective |

| 5-Bromo-2-pyridinamine | Aminopyridine | Moderate | Non-selective |

| 4-Fluoro-3-nitropyridine | Nitropyridine | Low | Non-selective |

Propriétés

IUPAC Name |

6-chloro-2-(4-fluorophenyl)-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClFN2O2/c12-10-6-5-9(15(16)17)11(14-10)7-1-3-8(13)4-2-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNRYBDXVQWJAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=N2)Cl)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.